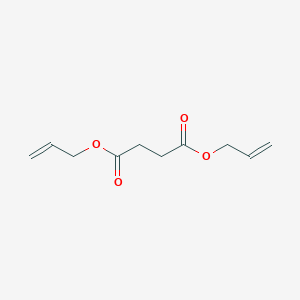
2-(1H-Indol-5-yl)-N-methylethanesulfonamide
Übersicht
Beschreibung
The compound “(1H-Indol-5-yl)methanamine” is a chemical with the molecular formula C9H10N2 . It has a molecular weight of 146.19 g/mol and is also known by several synonyms such as 5-(Aminomethyl)indole and 1H-Indole-5-methanamine . This compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Synthesis Analysis
The compound “(2,3-Dihydro-1H-indol-5-ylmethyl)amine” was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .
Molecular Structure Analysis
The molecular structure of “(1H-Indol-5-yl)methanamine” was determined using various techniques such as high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .
Chemical Reactions Analysis
The most direct method for the preparation of “(2,3-Dihydro-1H-indol-5-ylmethyl)amine” is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .
Physical And Chemical Properties Analysis
The compound “(1H-Indol-5-yl)methanamine” has a molecular weight of 146.19 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 1 .
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
This compound serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its indole moiety is a common structural component in many natural products and biologically active compounds, which makes it an important target for drug discovery . The compound’s ability to interact with receptor proteins and its potential biological activity make it a candidate for further research in developing new therapeutic agents.
Agricultural Chemistry
In agriculture, derivatives of this compound have shown strong affinity for plant receptor proteins, which could be leveraged to develop new agrochemicals . These compounds could potentially act as growth regulators or stress protectants, aiding in the enhancement of crop resilience and yield.
Chemical Synthesis
As a versatile intermediate, this compound can be used to synthesize a wide range of disubstituted methanamines, which are of interest due to their potential biological activities. This makes it a valuable building block in organic synthesis, contributing to the creation of diverse chemical libraries for screening purposes .
Cytotoxicity Studies
Compounds derived from “2-(1H-Indol-5-yl)-N-methylethanesulfonamide” have been evaluated for their cytotoxic effects on various carcinoma cell lines, including A2780 and HeLa . This application is crucial for cancer research, as it helps in identifying potential anticancer agents.
Antioxidant Research
The derivatives of this compound have also demonstrated significant antioxidant potential, which is important for understanding the mechanism of oxidative stress-related diseases . This research can contribute to the development of novel antioxidants that may prevent or treat conditions caused by oxidative damage.
Wirkmechanismus
Target of Action
The primary target of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide, also known as N-Methyl-1H-indole-5-ethanesulfonamide, is Carbonic Anhydrase 2 . Carbonic Anhydrase 2 is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible hydration of carbon dioxide, a reaction that is fundamental to many biological processes .
Mode of Action
It is known that indolyl-1,2,4-oxidizable derivatives, which are structurally similar to our compound, have been evaluated as new class of non-competitive α-glucosidase inhibitors . These compounds interact with their targets and cause changes that result in the inhibition of the target enzyme .
Biochemical Pathways
The compound affects the biochemical pathways involving its target, Carbonic Anhydrase 2. This enzyme is involved in various physiological processes, including the regulation of pH and the transport of carbon dioxide and bicarbonate in the body . By inhibiting this enzyme, the compound could potentially affect these processes.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It has been suggested that indolyl-1,2,4-oxidizable derivatives, which are structurally similar to our compound, show better inhibitory activity than the reference drug (acarbose) against α-glucosidase . This suggests that our compound might also have potential inhibitory effects on this enzyme.
Eigenschaften
IUPAC Name |
2-(1H-indol-5-yl)-N-methylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-12-16(14,15)7-5-9-2-3-11-10(8-9)4-6-13-11/h2-4,6,8,12-13H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXMUBLAPJLGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541746 | |
| Record name | 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-5-yl)-N-methylethanesulfonamide | |
CAS RN |
98623-50-8 | |
| Record name | 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


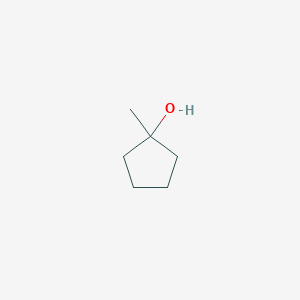
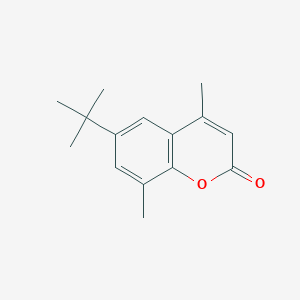
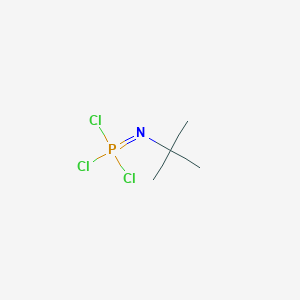
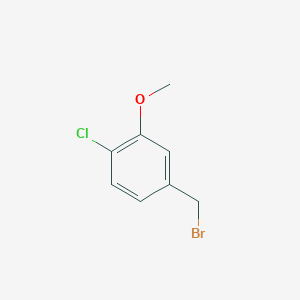
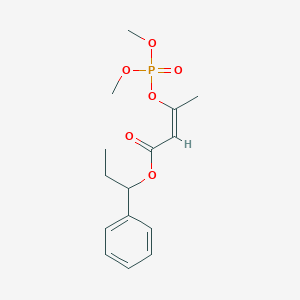

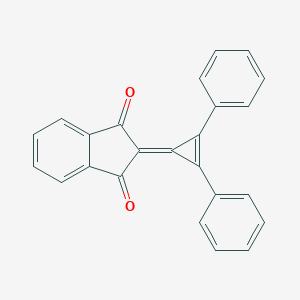
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)


